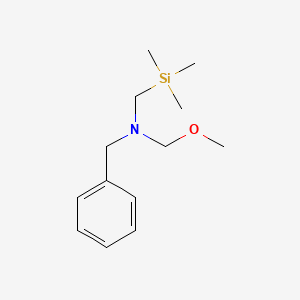

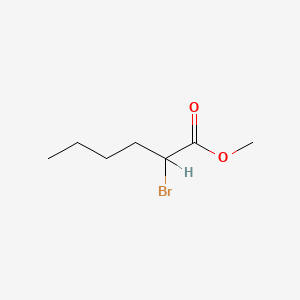

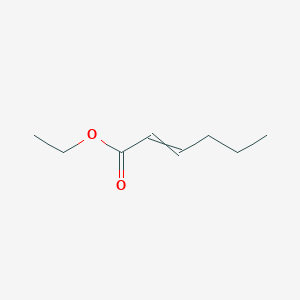

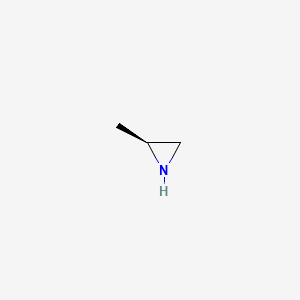

![molecular formula C12H9ClN4O B1630605 2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one CAS No. 66427-86-9](/img/structure/B1630605.png)

2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one

概要

説明

“2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one” is a derivative of a series of novel 6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine . These compounds were designed and synthesized for their potential as c-Met kinase inhibitors .

Synthesis Analysis

The synthesis of these compounds involves a series of chemical reactions . The promising compound 17f was identified as a multi-target receptor tyrosine kinase inhibitor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were designed to evaluate their c-Met kinase inhibition . Compounds 17e, 17f, 18a, and 18b were further examined for their anti-proliferative activities against four typical cancer cell lines (PC-3, Panc-1, HepG2, and Caki-1) .科学的研究の応用

Organic Light Emitting Diodes (OLEDs)

NSC339168: has potential applications in the development of OLEDs . Its structural properties may allow it to manipulate thermally activated delayed fluorescence (TADF) of blue exciplex emission. This can fully utilize exciton energy for highly efficient OLEDs with low roll-off, which is crucial for improving the performance and longevity of these devices .

Electroluminescence Devices

The compound’s electroluminescence properties can be harnessed in devices that require efficient light emission. By optimizing the molecular structure, it could be possible to achieve better current density-voltage characteristics, leading to devices with higher electroluminescence efficiency .

Pharmaceutical Research

Given its benzimidazole core, NSC339168 could serve as a platform for developing new pharmaceutical agents. Benzimidazole derivatives are known for their stability and versatility in drug development, particularly in the creation of angiotensin II receptor blockers and anthelmintic agents .

Antimicrobial Activity

The compound may exhibit antimicrobial properties, making it a candidate for inclusion in new antimicrobial agents. Its efficacy against various microorganisms could be evaluated through synthesis and molecular modeling, contributing to the fight against resistant strains .

Coordination Chemistry

NSC339168: could act as a ligand in coordination chemistry due to its benzimidazole moiety. This application could lead to the development of new metal complexes with potential uses in catalysis, material science, and medicinal chemistry .

N-Heterocyclic Carbene Precursors

The compound’s structure suggests that it could be used to generate N-heterocyclic carbenes, which are valuable intermediates in organic synthesis and catalysis. These carbenes can facilitate a variety of chemical transformations, making them highly sought after in synthetic chemistry .

Vitamin B12 Research

The benzimidazole group within NSC339168 is related to the structure found in vitamin B12. This connection could be explored to understand the role of benzimidazole in the biological activity of vitamin B12 and potentially develop vitamin B12 analogs .

Material Science

NSC339168: could be investigated for its thermal properties, such as thermal stability and phase transitions, which are important for material science applications. These properties can influence the design and fabrication of new materials with specific thermal requirements .

作用機序

Safety and Hazards

将来の方向性

The future directions for these compounds could involve further investigation of their potential as c-Met kinase inhibitors. The promising compound 17f displayed favourable pharmacokinetic properties in rats and significant anti-tumour activity in the Caki-1 tumour xenograft model . This suggests potential for further development and study in the field of cancer therapeutics.

特性

IUPAC Name |

2-chloro-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c1-17-9-5-3-2-4-7(9)11(18)15-8-6-14-12(13)16-10(8)17/h2-6H,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWRRNUDJBTKNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216651 | |

| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one | |

CAS RN |

66427-86-9 | |

| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066427869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC339168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Pyrimido(4,5-b)(1,4)benzodiazepin-6-one, 2-chloro-5,11-dihydro-11-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2,3'-diol](/img/structure/B1630524.png)